Enhanced Lipophilicity via 5-Methyl Substitution: XLogP3 Comparison
The calculated partition coefficient (XLogP3-AA) of 4,6-Difluoro-5-methylbenzene-1,3-diamine is 1.1, compared to 0.8 for the des-methyl analogue 4,6-difluorobenzene-1,3-diamine [1]. This 0.3 log unit increase in lipophilicity is attributable to the 5-methyl group and can significantly impact membrane permeability and solubility profiles in biological applications [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 4,6-Difluorobenzene-1,3-diamine: 0.8 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select the target compound when a higher logP is required for target engagement or passive membrane permeability without adding molecular weight through larger alkyl groups.
- [1] PubChem. 4,6-Difluoro-5-methylbenzene-1,3-diamine (CID 118993031). XLogP3-AA: 1.1. View Source
- [2] PubChem. 4,6-Difluorobenzene-1,3-diamine (CID 347249). XLogP3-AA: 0.8. View Source
